Superior Antiproliferative Potency Against MCF-7 Breast Cancer Cells Relative to 5-Methoxymethyl Analog
In a head-to-head comparison within the same synthetic series, 5-(chloromethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole (compound 17a) demonstrated significantly greater antiproliferative activity against MCF-7 breast cancer cells than its 5-methoxymethyl analog (compound 17b). The IC₅₀ value for the target compound was 0.65 ± 0.05 µM, compared to 2.41 ± 0.23 µM for the analog, representing a 3.7-fold enhancement in potency [1]. Notably, the target compound also outperformed the clinically used chemotherapeutic agent doxorubicin in the same assay (IC₅₀ = 1.02 ± 0.32 µM), highlighting its potential as a lead scaffold for further optimization.
| Evidence Dimension | In vitro antiproliferative activity (72-hour MTT assay) |
|---|---|
| Target Compound Data | IC₅₀ = 0.65 ± 0.05 µM |
| Comparator Or Baseline | Analog 17b (5-methoxymethyl) IC₅₀ = 2.41 ± 0.23 µM; Doxorubicin IC₅₀ = 1.02 ± 0.32 µM |
| Quantified Difference | 3.7-fold lower IC₅₀ versus analog 17b; 1.6-fold lower IC₅₀ versus doxorubicin |
| Conditions | MCF-7 human breast adenocarcinoma cells; MTT assay; 72-hour incubation |
Why This Matters
The 3.7-fold increase in potency validates the 1-cyclobutyl-5-chloromethyl substitution pattern as a non-obvious structural feature for achieving enhanced cytotoxicity in breast cancer models, guiding procurement decisions for SAR-focused medicinal chemistry programs.
- [1] M. S. Alam, J. H. Choi, D. U. Lee, 'Synthesis, characterization, and antiproliferative activity of novel 2,5-disubstituted tetrazoles', Molecules, 2023, 28, 6450. View Source
